2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine

Catalog No.
S3035982
CAS No.
2034615-82-0
M.F
C16H14F3N3O2
M. Wt
337.302
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-...

CAS Number

2034615-82-0

Product Name

2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine

IUPAC Name

pyridin-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone

Molecular Formula

C16H14F3N3O2

Molecular Weight

337.302

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)11-4-7-21-14(9-11)24-12-5-8-22(10-12)15(23)13-3-1-2-6-20-13/h1-4,6-7,9,12H,5,8,10H2

InChI Key

ODCODQKQBFLMNH-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=N3

Solubility

not available

Summary of Results

Among the synthesized compounds, two showed promising anti-fibrotic activity:

    Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m): with an IC50 value of 45.69 μM.

    Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q): with an IC50 value of 45.81 μM.

These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

The compound 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a complex organic molecule characterized by its unique structural features. Its molecular formula is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molecular weight of approximately 320.3 g/mol. This compound contains a pyridine ring, a pyrrolidine moiety, and a trifluoromethyl group, which contribute to its potential biological activity and chemical reactivity. The presence of the pyridine-2-carbonyl group linked to the pyrrolidine enhances its chemical properties, making it of interest in medicinal chemistry and material science .

The chemical reactivity of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can be attributed to its functional groups. The pyridine and pyrrolidine rings can participate in various electrophilic and nucleophilic substitution reactions. Additionally, the trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity in chemical transformations. Specific reactions may include:

  • Nucleophilic substitutions: The pyrrolidine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Electrophilic aromatic substitutions: The trifluoromethyl-pyridine moiety can undergo electrophilic substitution due to the activated nature of the aromatic ring.

  • Antitumor agents: Some pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial agents: Compounds with similar structures have shown efficacy against bacterial strains.
  • Neurological activity: Pyrrolidine-containing compounds are often explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.

Synthesis of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can be achieved through several methods, typically involving multi-step synthetic routes that may include:

  • Formation of the pyrrolidine ring: This could involve cyclization reactions using appropriate precursors.
  • Functionalization of the pyridine ring: The introduction of the trifluoromethyl group can be accomplished through fluorination reactions or by using trifluoromethylating agents.
  • Coupling reactions: The final compound can be formed through coupling reactions between the activated pyrrolidine and functionalized pyridine derivatives.

The unique structure of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine suggests various applications:

  • Pharmaceuticals: Potential development as a drug candidate targeting specific diseases due to its biological activity.
  • Materials Science: Use in the synthesis of advanced materials or as a building block for more complex organic compounds.
  • Agricultural Chemistry: Investigated for use as agrochemicals due to potential herbicidal or fungicidal properties.

Interaction studies are critical for understanding the pharmacodynamics and pharmacokinetics of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine. These studies may focus on:

  • Binding affinity assays: Evaluating how well the compound interacts with specific biological targets, such as enzymes or receptors.
  • Metabolic stability tests: Assessing how the compound is metabolized in biological systems, which is essential for drug development.

Several compounds share structural similarities with 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine, including:

Compound NameStructureNotable Features
1-(thiophene-2-sulfonyl)pyrrolidin-3-oneStructureContains a thiophene moiety; potential for different biological activity.
2-(trifluoromethyl)pyridineStructureSimple structure focusing on trifluoromethyl group; used in various chemical syntheses.
Pyrrolidinone derivativesVarious structuresKnown for diverse applications in pharmaceuticals; often exhibit significant biological activities.

Uniqueness

The uniqueness of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine lies in its specific combination of functional groups that may confer unique reactivity and biological properties not found in simpler derivatives or similar compounds. Its dual functionality—both as an aromatic system and a saturated ring—may allow it to engage in diverse interactions within biological systems, making it a candidate for further research and development in medicinal chemistry.

XLogP3

2.7

Dates

Modify: 2023-08-17

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